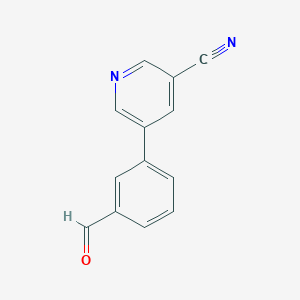

5-(3-Formylphenyl)nicotinonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H8N2O |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

5-(3-formylphenyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C13H8N2O/c14-6-11-5-13(8-15-7-11)12-3-1-2-10(4-12)9-16/h1-5,7-9H |

InChI Key |

XZWZJZPWQBKKPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CN=CC(=C2)C#N)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Design for 5 3 Formylphenyl Nicotinonitrile

Established Synthetic Routes to the Core Structure

The construction of the biaryl scaffold of 5-(3-Formylphenyl)nicotinonitrile relies on robust and well-established synthetic transformations.

Cross-Coupling Reactions, e.g., Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction stands out as a powerful and widely employed method for the synthesis of this compound. nih.gov This palladium-catalyzed cross-coupling reaction involves the reaction of an organoboron compound with an aryl halide or triflate. nih.govmdpi.com The reaction is valued for its mild conditions, tolerance of a wide array of functional groups, and the generation of non-toxic byproducts. nih.gov

In a typical synthesis of this compound via Suzuki-Miyaura coupling, 3-formylphenylboronic acid is coupled with a 5-halonicotinonitrile, such as 5-bromonicotinonitrile. The reaction is carried out in the presence of a palladium catalyst and a base. nih.gov

Condensation Strategies

Condensation reactions provide an alternative synthetic route to related nicotinonitrile structures. For instance, the Knoevenagel condensation can be utilized to introduce a formylphenyl group via aldehyde intermediates. This method involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a base like piperidine. While specific examples for this compound are less detailed in readily available literature, the general principle is applicable to the synthesis of substituted pyridines. The reaction of 1-aryl-3-(2-hydroxyphenyl)-2-propen-1-ones with malononitrile (B47326) in the presence of alcoholic potassium hydroxide (B78521) solution yields substituted pyridinedicarbonitriles, demonstrating a related condensation approach. researchgate.net

Precursors and Starting Materials in Synthetic Pathways

The selection of appropriate precursors is critical for the successful synthesis of this compound.

For the Suzuki-Miyaura coupling, the key starting materials are:

3-Formylphenylboronic acid : This organoboron reagent provides the 3-formylphenyl moiety.

5-Halonicotinonitrile : 5-Bromonicotinonitrile is a common choice for the coupling partner, providing the nicotinonitrile core. orgsyn.org Alternatively, other halogenated nicotinonitriles could potentially be used.

For condensation-based strategies, the precursors would include:

An appropriate aldehyde or a derivative to introduce the formylphenyl group.

A compound containing an active methylene group, such as malononitrile, which is a common precursor for nicotinonitrile synthesis. researchgate.netresearchgate.net Nicotinonitrile itself can be synthesized from nicotinamide (B372718) by dehydration with phosphorus pentoxide. chemicalbook.com

Optimization of Reaction Conditions and Catalytic Systems

Role of Palladium Catalysts in Cross-Coupling Methodologies

Palladium catalysts are central to the success of the Suzuki-Miyaura coupling. mdpi.com Various palladium sources can be employed, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The choice of catalyst and ligands can significantly impact the reaction's efficiency. For instance, in some Suzuki-Miyaura reactions, catalysts based on phosphite (B83602) or phosphine (B1218219) oxide ligands have shown high activity. nih.gov The development of highly active catalyst systems allows for the efficient coupling of even challenging substrates. nih.gov The catalyst's role is to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of the desired C-C bond. nih.gov

Application of Heterogeneous and Nanomagnetic Catalysts

In recent years, there has been a growing interest in the development of heterogeneous and nanomagnetic catalysts to address the challenges associated with homogeneous catalysts, such as difficult recovery and reuse. nih.govscispace.com Magnetically separable nanocatalysts, often composed of a magnetic core (e.g., Fe₃O₄) coated with a shell that supports palladium nanoparticles, offer a practical solution. nih.govijsra.net These catalysts can be easily recovered from the reaction mixture using an external magnet and reused for multiple cycles without a significant loss of activity. nih.govijsra.net

Solvent Systems and Temperature Control in Synthetic Protocols

The synthesis of this compound is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura coupling reaction between 5-halonicotinonitrile (typically 5-bromonicotinonitrile) and 3-formylphenylboronic acid. The choice of solvent and precise temperature control are critical parameters that significantly influence reaction yield, purity, and reaction time.

Research into the synthesis of closely related 5-substituted nicotinic acid derivatives provides optimized conditions that are directly applicable. For instance, solid-phase synthesis strategies have been explored using 5-bromonicotinic acid as a scaffold. In these studies, various solvent systems were tested, with N,N-dimethylformamide (DMF) proving effective. The reaction temperature is typically maintained at 80 °C for 24 hours to ensure the reaction proceeds to completion.

Alternative solvent systems, such as a mixture of toluene (B28343) and ethanol, are also employed, often in conjunction with different bases and catalysts. In such systems, a higher temperature of 90 °C is sometimes required. The use of aqueous solvent systems, such as dioxane and water mixtures, is also prevalent in Suzuki couplings for pyridine (B92270) derivatives. nih.gov These reactions are generally heated to between 80 and 100 °C for several hours. nih.gov The selection of the solvent and temperature is often interdependent with the choice of catalyst and base to achieve optimal results.

| Reactants | Catalyst | Base | Solvent System | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| 5-Bromonicotinic ester-bound resin + Arylboronic acid | Pd(PPh3)4 | K3PO4 | DMF | 80 | |

| 5-Bromonicotinic amide-bound resin + Arylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH (9:1) | 90 | |

| 2-Bromo nicotinaldehyde + Aryl boronic acids | Pd(PPh3)4 | K3PO4 | Dioxane/Water (4:2) | 80-95 | nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to traditional synthetic reactions like the Suzuki coupling to reduce environmental impact and improve safety. gctlc.orgasianpubs.org For the synthesis of this compound, this involves developing protocols that use less hazardous solvents, reduce energy consumption, and utilize more sustainable materials. gctlc.orgresearchgate.net

Key areas of green innovation in Suzuki reactions applicable to this synthesis include:

Safer Solvents: A significant focus has been on replacing hazardous organic solvents like DMF and toluene. gctlc.org Water has been successfully used as a solvent for Suzuki reactions, offering benefits of being non-flammable, non-toxic, and inexpensive. gctlc.orgresearchgate.net Other "greener" solvents that have proven effective for nickel-catalyzed Suzuki couplings include 2-Me-THF and t-amyl alcohol. nih.gov

Energy Efficiency: The development of highly active catalysts allows reactions to be run at lower temperatures, including room temperature in some cases, which significantly reduces energy consumption. organic-chemistry.org Furthermore, methods utilizing microwave or ultrasonic irradiation can dramatically shorten reaction times from hours to minutes, leading to energy savings. researchgate.netresearchgate.net

Alternative Catalysts: While palladium is highly effective, its cost and toxicity are drawbacks. Research into using more abundant and less toxic metals like nickel has shown great promise. nih.gov Commercially available and air-stable nickel pre-catalysts have been shown to effectively produce biaryl products in synthetically useful yields. nih.gov

Solvent-Free Reactions: The development of catalytic systems that allow for the direct borylation of aromatic hydrocarbons without a solvent represents a major advance. pharmtech.com An iridium-based catalyst system has been developed to synthesize arylboronic esters from hydrocarbon feedstocks with only hydrogen as a byproduct, offering a much greener route to one of the key starting materials. pharmtech.com

| Green Principle | Approach | Example Condition | Advantage | Reference |

|---|---|---|---|---|

| Safer Solvents | Aqueous Suzuki Reaction | Use of water as the reaction solvent with a suitable catalyst. | Non-flammable, non-toxic, inexpensive. | gctlc.orgresearchgate.net |

| Energy Efficiency | Microwave/Ultrasonic Irradiation | Condensation reactions performed under microwave irradiation for a few minutes. | Drastically reduced reaction times and energy use. | researchgate.net |

| Catalysis | Nickel-Catalyzed Coupling | NiCl2(PCy3)2 catalyst in solvents like 2-Me-THF. | Lower cost and toxicity compared to palladium. | nih.gov |

| Waste Prevention | Solvent-free Borylation | Iridium-catalyzed C-H activation/borylation. | Eliminates solvent waste and produces only H2 as a byproduct. | pharmtech.com |

One-Pot, Multi-Component Reaction Approaches

One-pot, multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby reducing the number of synthetic steps, solvent waste, and purification efforts. thieme-connect.com While the direct synthesis of this compound via a Suzuki coupling is a two-component reaction, the broader nicotinonitrile scaffold can be constructed using MCRs.

Various MCR strategies have been developed for synthesizing polysubstituted pyridines and nicotinonitriles. core.ac.uk For example:

A one-pot, three-component synthesis of 1-amino-2-oxo-nicotinonitriles involves the condensation of an aldehyde, a methyl ketone, and cyanoacetohydrazide. researchgate.net

Disubstituted nicotinonitriles can be prepared via a copper-catalyzed three-component reaction of 3-bromopropenals, benzoylacetonitriles, and ammonium (B1175870) acetate under microwave irradiation. thieme-connect.comresearchgate.net This proceeds through a sequence of Knoevenagel condensation, imination, and a 6π-azaelectrocyclization. thieme-connect.com

A modified Bohlmann-Rahtz pyridine synthesis allows for a one-pot, three-component cyclocondensation of a 1,3-dicarbonyl compound, an alkynone, and ammonia (B1221849) to produce polysubstituted pyridines with high regiochemical control. core.ac.uk

These MCRs are powerful for generating diverse libraries of substituted nicotinonitriles. However, for a specific, unsymmetrically substituted biaryl like this compound, a targeted, sequential approach like the Suzuki-Miyaura coupling remains the more practical and documented method over a complex, multi-component strategy designed to build the entire biaryl system in one pot.

Advanced Chemical Reactivity and Transformational Studies of 5 3 Formylphenyl Nicotinonitrile

Formyl Group Transformations and Derivatization Strategies

The aldehyde functionality in 5-(3-Formylphenyl)nicotinonitrile is a primary site for a variety of chemical modifications, including oxidation, reduction, and condensation reactions.

Oxidation Reactions to Carboxylic Acid Derivatives

The formyl group can be readily oxidized to a carboxylic acid, yielding 5-(3-Carboxyphenyl)nicotinonitrile. This transformation is a fundamental reaction in organic synthesis, often achieved using a range of oxidizing agents. Common reagents for this type of oxidation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O). The selection of the oxidizing agent is crucial to ensure the nitrile group remains intact. For instance, strong acidic or basic conditions with prolonged heating could lead to the hydrolysis of the nitrile.

While specific research on the oxidation of this compound is not extensively documented, the oxidation of related 3-formylbenzonitrile derivatives to their corresponding carboxylic acids is a well-established transformation. lumenlearning.com

Table 1: General Conditions for the Oxidation of Aromatic Aldehydes

| Oxidizing Agent | Typical Solvent(s) | Typical Conditions | Product |

| Potassium Permanganate (KMnO₄) | Water, Acetone | Basic, Room Temperature to Reflux | Carboxylic Acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | Acidic, 0 °C to Room Temperature | Carboxylic Acid |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Water, Ethanol | Basic, Room Temperature | Carboxylic Acid |

Reduction Reactions to Hydroxymethyl Derivatives

The formyl group can be selectively reduced to a primary alcohol, the hydroxymethyl group, to produce 5-(3-(Hydroxymethyl)phenyl)nicotinonitrile. This reduction is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones. libretexts.orgwizeprep.com It is often used in alcoholic solvents like methanol (B129727) or ethanol. libretexts.org A more powerful reducing agent, lithium aluminum hydride (LiAlH₄), can also be used, but it is less selective and can also reduce the nitrile group to a primary amine. libretexts.orgyoutube.commasterorganicchemistry.comharvard.edu Therefore, for the selective reduction of the formyl group in this compound, NaBH₄ is the preferred reagent.

The general mechanism involves the nucleophilic attack of a hydride ion from the reducing agent on the electrophilic carbonyl carbon of the aldehyde. libretexts.orgyoutube.com Subsequent protonation of the resulting alkoxide intermediate yields the primary alcohol. libretexts.org

Table 2: Common Reagents for the Reduction of Aromatic Aldehydes

| Reducing Agent | Typical Solvent(s) | Typical Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to Room Temperature | Hydroxymethyl Derivative |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | Anhydrous, 0 °C to Reflux | Hydroxymethyl Derivative (potential for nitrile reduction) |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl Acetate (B1210297) | Pressure, Room Temperature | Hydroxymethyl Derivative |

Condensation Reactions with Nitrogen-Containing Compounds (e.g., Hydrazines, Amines)

The carbonyl group of the aldehyde is electrophilic and readily undergoes condensation reactions with various nitrogen-containing nucleophiles, such as hydrazines and primary amines, to form hydrazones and Schiff bases (imines), respectively. ekb.egnih.govresearchgate.netnih.govresearchgate.netekb.egmdpi.comnih.govresearchgate.net

The reaction with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) leads to the formation of 5-(3-(hydrazonomethyl)phenyl)nicotinonitrile. This reaction is typically carried out in a protic solvent like ethanol, often with catalytic amounts of acid to facilitate the dehydration step. researchgate.netbeilstein-journals.org

Similarly, condensation with primary amines (R-NH₂) results in the formation of Schiff bases, 5-(3-((alkyl/arylimino)methyl)phenyl)nicotinonitrile. These reactions are also commonly performed in alcoholic solvents and may be catalyzed by acid. nih.govekb.egmdpi.com The formation of these derivatives introduces new structural diversity and potential for further functionalization.

Table 3: Condensation Reactions of Aromatic Aldehydes

| Reactant | Product Type | Typical Solvent(s) | Typical Conditions |

| Hydrazine Hydrate | Hydrazone | Ethanol, Methanol | Room Temperature to Reflux, often with acid catalyst |

| Phenylhydrazine | Phenylhydrazone | Ethanol, Acetic Acid | Room Temperature to Reflux |

| Primary Amines (e.g., Aniline) | Schiff Base (Imine) | Ethanol, Toluene (B28343) | Reflux, often with azeotropic removal of water |

Nitrile Group Transformations and Derivatization

The nitrile group of this compound is another key site for chemical modification, offering a pathway to amides and other nitrogen-containing heterocycles.

Nucleophilic Substitution Reactions and Amide Formation

The nitrile group can undergo hydrolysis to form a primary amide, 5-(3-formylphenyl)nicotinamide. This transformation can be achieved under either acidic or basic conditions, though careful control of the reaction conditions is necessary to avoid further hydrolysis of the amide to a carboxylic acid. nih.gov

Partial hydrolysis to the amide can be promoted by using reagents such as hydrogen peroxide in an alkaline medium or by using specific catalysts. libretexts.org For instance, transition metal-free hydration of nitriles to amides can be achieved using sodium hydroxide (B78521) in isopropanol. researchgate.net Another green chemistry approach involves the use of a water extract of pomelo peel ash (WEPPA) to facilitate the hydrolysis of nitriles to amides in moderate to excellent yields. youtube.com The choice of method depends on the desired selectivity and the compatibility with the formyl group.

Pyridine (B92270) Ring Modifications and Functionalization

The pyridine ring of this compound is generally less reactive towards electrophilic substitution than a benzene (B151609) ring due to the electron-withdrawing effect of the nitrogen atom. youtube.com However, it can undergo nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring. nih.govyoutube.com

Functionalization of the pyridine ring can introduce additional substituents, further modifying the properties of the molecule. For instance, the presence of a chloro substituent on the pyridine ring, as in 5-chloronicotinonitrile, allows for nucleophilic substitution reactions where the chloride can be displaced by various nucleophiles. youtube.com Electrophilic aromatic substitution reactions, if they occur, are predicted to direct incoming electrophiles to the positions meta to the nitrogen atom. lumenlearning.comlibretexts.orgyoutube.commasterorganicchemistry.com The phenyl substituent at the 5-position can also influence the regioselectivity of these reactions.

Further research into the specific functionalization of the pyridine ring in this compound would be valuable for expanding its synthetic utility.

Investigation of Reaction Mechanisms for Functional Group Interconversions

The chemical reactivity of this compound is primarily dictated by the presence of its two key functional groups: the formyl group (-CHO) on the phenyl ring and the nitrile group (-CN) on the pyridine ring. The interconversion of these groups into other functionalities is governed by well-established reaction mechanisms in organic chemistry. This section explores the mechanistic pathways for these transformations.

The formyl group, an aldehyde, is characterized by its electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. The nitrile group also possesses an electrophilic carbon atom within the carbon-nitrogen triple bond, which can be attacked by nucleophiles. libretexts.orglibretexts.org The proximity of the electron-withdrawing nitrile group and the pyridine ring can influence the reactivity of the formyl group, and vice versa.

Mechanisms of Formyl Group Interconversions

The formyl group of this compound can undergo a variety of transformations, including oxidation, reduction, and condensation reactions.

Oxidation to a Carboxylic Acid:

The formyl group can be oxidized to a carboxylic acid. This transformation typically proceeds via the formation of a hydrate intermediate when the reaction is carried out in the presence of water. The mechanism involves the nucleophilic attack of water on the carbonyl carbon, followed by deprotonation to form a geminal diol. This intermediate is then oxidized by a suitable oxidizing agent.

Reduction to an Alcohol:

The reduction of the formyl group to a primary alcohol can be achieved using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This initial attack breaks the pi bond of the carbonyl group, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically by a solvent or added acid during workup, yields the corresponding primary alcohol.

Condensation Reactions:

The formyl group is a key participant in condensation reactions, such as the Knoevenagel condensation, which can be used to extend the carbon chain and form new carbon-carbon double bonds. mdpi.com In a typical Knoevenagel condensation, a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) is deprotonated by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group. The resulting alkoxide intermediate subsequently undergoes dehydration to yield a new α,β-unsaturated compound.

| Transformation | Reagents | Intermediate(s) | Product Functional Group |

| Oxidation | KMnO₄, CrO₃/H₂SO₄ | Geminal diol | Carboxylic acid |

| Reduction | NaBH₄, LiAlH₄ | Alkoxide | Primary alcohol |

| Knoevenagel Condensation | Active methylene compound, Base (e.g., piperidine) | Carbanion, Alkoxide | α,β-Unsaturated system |

Mechanisms of Nitrile Group Interconversions

The nitrile group of this compound offers a pathway to several important functional groups, including carboxylic acids, primary amines, and ketones.

Hydrolysis to a Carboxylic Acid:

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemistrysteps.comebsco.com

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. chemistrysteps.comebsco.com A water molecule then attacks the carbon, and after a series of proton transfers, an amide intermediate is formed. libretexts.orgchemistrysteps.com Further heating in the acidic medium leads to the hydrolysis of the amide to the corresponding carboxylic acid and an ammonium (B1175870) ion.

Base-Catalyzed Hydrolysis: The mechanism begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. chemistrysteps.com This forms an imidic acid intermediate after protonation from the solvent. chemistrysteps.com Tautomerization of the imidic acid yields an amide. chemistrysteps.com Subsequent saponification of the amide under basic conditions produces a carboxylate salt, which is then protonated in an acidic workup to give the final carboxylic acid.

Reduction to a Primary Amine:

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgchemistrysteps.com

Reduction with LiAlH₄: The mechanism involves the nucleophilic addition of a hydride ion from LiAlH₄ to the electrophilic carbon of the nitrile, forming an imine anion intermediate. libretexts.orglibretexts.org This intermediate is stabilized by complexation with the aluminum species. libretexts.org A second hydride transfer then occurs, leading to a dianion, which upon quenching with water, is protonated to yield the primary amine. libretexts.orglibretexts.org

Catalytic Hydrogenation: In this process, the nitrile is treated with hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Palladium, Platinum, or Nickel). The exact mechanism can be complex and surface-dependent, but it generally involves the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond.

Reaction with Grignard Reagents to Form Ketones:

The reaction of the nitrile group with a Grignard reagent (R-MgX) provides a route to ketones. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile. libretexts.org This addition results in the formation of an imine salt after the initial nucleophilic attack. libretexts.orglibretexts.org This intermediate is then hydrolyzed during the aqueous workup to yield a ketone. libretexts.orglibretexts.org

| Transformation | Reagents | Intermediate(s) | Product Functional Group |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | Amide | Carboxylic acid |

| Base-Catalyzed Hydrolysis | NaOH, H₂O, heat; then H₃O⁺ | Amide, Carboxylate salt | Carboxylic acid |

| Reduction | 1. LiAlH₄, Et₂O; 2. H₂O | Imine anion, Dianion | Primary amine |

| Reaction with Grignard Reagent | 1. R-MgX, Et₂O; 2. H₃O⁺ | Imine salt | Ketone |

Spectroscopic Characterization and Computational Chemistry in Research of 5 3 Formylphenyl Nicotinonitrile and Its Derivatives

Structural Elucidation Techniques for Research Compounds

The definitive confirmation of the chemical structure of synthesized or procured compounds like 5-(3-Formylphenyl)nicotinonitrile relies on a suite of spectroscopic and analytical techniques. Each method provides unique and complementary information, which, when combined, allows for an unambiguous assignment of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy would reveal the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. For this compound, the spectrum is expected to show distinct signals for the aldehydic proton, and the aromatic protons on both the phenyl and pyridine (B92270) rings. The aldehydic proton (-CHO) would appear as a singlet at a characteristic downfield shift, typically between 9.5 and 10.5 ppm. The aromatic protons would appear in the range of 7.0-9.5 ppm, with their specific shifts and coupling patterns (doublets, triplets, multiplets) depending on their position and relationship to the electron-withdrawing cyano (-CN) and formyl groups. For instance, protons on the pyridine ring are generally observed at a lower field than those on the benzaldehyde (B42025) ring.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would be characterized by a signal for the carbonyl carbon of the aldehyde group (typically 190-200 ppm), the nitrile carbon (around 115-125 ppm), and a series of signals for the sp²-hybridized aromatic carbons of the two rings (generally 120-160 ppm). The specific chemical shifts help in assigning each carbon to its position in the structure.

Interactive Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.5 - 10.5 (singlet) | 190 - 200 |

| Nitrile (-C≡N) | N/A | 115 - 125 |

| Aromatic (Pyridine Ring) | 8.5 - 9.5 | 120 - 160 |

| Aromatic (Phenyl Ring) | 7.5 - 8.5 | 120 - 150 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to exhibit characteristic absorption bands confirming the presence of its key functional groups. A sharp, strong band around 2220-2240 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. chem-soc.si Another strong, sharp absorption band would appear in the region of 1690-1715 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the aromatic aldehyde. chem-soc.si Additionally, C-H stretching vibrations for the aromatic rings would be observed above 3000 cm⁻¹, and various C=C stretching vibrations for the aromatic rings would appear in the 1400-1600 cm⁻¹ region.

Interactive Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | Stretch | 2220 - 2240 | Sharp, Strong |

| Aldehyde (C=O) | Stretch | 1690 - 1715 | Sharp, Strong |

| Aromatic C-H | Stretch | > 3000 | Medium to Weak |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound (molecular formula C₁₃H₈N₂O), high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight (208.0637 g/mol ), which can confirm the elemental composition. The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its molecular weight. chem-soc.si The fragmentation pattern observed in the mass spectrum can also provide structural information, showing the loss of fragments such as the formyl group (-CHO) or the cyano group (-CN).

Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are compared to the calculated theoretical values based on the molecular formula (C₁₃H₈N₂O). A close correlation between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition. For this compound, the theoretical percentages are approximately C: 74.99%, H: 3.87%, and N: 13.45%.

Theoretical and Computational Chemistry Studies

Alongside experimental techniques, computational chemistry offers powerful insights into the properties and behavior of molecules.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. Current time information in Winnipeg, CA. For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Predict the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and the dihedral angle between the phenyl and pyridine rings.

Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts and IR vibrational frequencies. Comparing these computed values with experimental data can aid in the definitive assignment of spectral signals. sigmaaldrich.com

Analyze Electronic Properties: Map the electron density distribution to visualize the electron-rich and electron-poor regions of the molecule. This is often represented by plotting the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these frontier orbitals is crucial for predicting the molecule's reactivity in chemical reactions. For instance, the locations of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Determine Reactivity Indices: Calculate global reactivity descriptors such as chemical potential, hardness, and electrophilicity, which provide a quantitative measure of the molecule's stability and reactivity.

By combining these computational insights with experimental data, researchers can gain a comprehensive understanding of the structural and electronic properties of this compound, facilitating its use in the synthesis of more complex target molecules.

Structure-Reactivity Relationship Elucidation

The reactivity of this compound is intricately linked to its molecular architecture, specifically the electronic interplay between the nicotinonitrile core and the appended formylphenyl substituent. The nature and position of functional groups on both the pyridine and the phenyl rings dictate the molecule's susceptibility to various chemical transformations. Understanding these structure-reactivity relationships is paramount for predicting reaction outcomes and designing novel synthetic pathways for its derivatives.

The formyl group (-CHO) on the phenyl ring is a moderate electron-withdrawing group. This property has a significant impact on the reactivity of the entire molecule. Through its inductive and resonance effects, the formyl group deactivates the phenyl ring towards electrophilic aromatic substitution. libretexts.orgstpeters.co.in This deactivation makes reactions like nitration or halogenation on the phenyl ring less favorable and requires harsher conditions compared to unsubstituted benzene (B151609). libretexts.org Furthermore, the formyl group is a meta-director for electrophilic substitution reactions. libretexts.org This means that incoming electrophiles will preferentially add to the positions meta to the formyl group (positions 2, 4, and 6 of the phenyl ring).

The nicotinonitrile moiety itself possesses a unique reactivity profile. The pyridine ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. The cyano group (-CN) further deactivates the pyridine ring. The reactivity of the nicotinonitrile core is also influenced by the position of the substituents.

Computational studies, particularly using Density Functional Theory (DFT), have become instrumental in elucidating the structure-reactivity relationships of complex organic molecules. These methods allow for the calculation of various electronic parameters that correlate with reactivity. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) can provide insights into the sites most susceptible to electrophilic and nucleophilic attack. In substituted benzaldehydes, for example, computational models have been used to correlate rotational barriers and stabilization energies with the electronic nature of the substituents. researchgate.net

The effect of substituents on the reactivity of benzaldehydes is well-documented. Electron-withdrawing groups tend to increase the rate of nucleophilic addition to the carbonyl carbon, a key step in many reactions. arkat-usa.org This is attributed to the increased partial positive charge on the carbonyl carbon. Conversely, electron-donating groups decrease the rate of such reactions.

Table 1: Effect of Substituents on the Rate of Reaction of Substituted Benzaldehydes

| Substituent (para-) | Relative Rate of Reaction | Electronic Effect |

| -NO₂ | Increased | Strong Electron-Withdrawing |

| -CN | Increased | Moderate Electron-Withdrawing |

| -CHO | Increased | Moderate Electron-Withdrawing |

| -H | Reference | - |

| -CH₃ | Decreased | Weak Electron-Donating |

| -OCH₃ | Decreased | Moderate Electron-Donating |

| -N(CH₃)₂ | Decreased | Strong Electron-Donating |

This table is illustrative and based on general principles of substituent effects on the reactivity of the aldehyde group.

Similarly, the basicity of the carbonyl oxygen in substituted benzaldehydes is influenced by the electronic nature of the ring substituents. Electron-withdrawing groups decrease the basicity, while electron-donating groups increase it. cdnsciencepub.com This has implications for acid-catalyzed reactions involving the formyl group.

The reactivity of the nicotinonitrile portion of the molecule is also subject to substituent effects. The pyridine nitrogen is a site of basicity and can be protonated or alkylated. The electron-withdrawing formylphenyl group at the 5-position is expected to decrease the basicity of the pyridine nitrogen compared to unsubstituted nicotinonitrile.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Building Block for Complex Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of organic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials. ossila.comsrdorganics.comsigmaaldrich.com The strategic value of 5-(3-Formylphenyl)nicotinonitrile lies in its utility as a versatile building block for constructing more intricate heterocyclic systems. researchgate.netnih.gov The pyridine (B92270) ring is a common N-heteroaromatic found in many biologically active chemicals. researchgate.net

The unique arrangement of its functional groups—the cyano group, the pyridine nitrogen, and the aldehyde on the appended phenyl ring—offers multiple pathways for synthetic elaboration. Chemists can selectively target these sites to build fused ring systems or introduce additional molecular complexity. For instance, nicotinonitrile derivatives are key starting materials in the synthesis of fused heterocyclic systems such as thieno[2,3-b]pyridines, which have been investigated for various biological activities. chem-soc.si Similarly, novel cyclization strategies have been developed using nicotinonitrile precursors to access complex skeletons like 5-cyano-1H-pyrazolo[3,4-b]pyridine. rsc.org The presence of the formyl group provides a convenient handle for reactions like condensation or reductive amination, while the cyano group and pyridine ring can participate in a variety of cycloaddition and coupling reactions, making it a valuable precursor in synthetic chemistry. chem-soc.siresearchgate.net

Design and Synthesis of Novel Nicotinonitrile Derivatives for Specific Research Purposes

The core structure of this compound serves as a scaffold for creating new molecules with tailored properties for specific scientific investigations.

In the field of materials science, there is a significant focus on developing novel organic molecules with specific photophysical properties for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and fluorescent probes. Nicotinonitrile derivatives have been identified as promising candidates for fluorescent materials and nonlinear optical (NLO) applications. researchgate.net

The development of multifunctional fluorophores is a key area of research, aiming to create molecules that can both visualize and interact with or report on their environment, for example in live-cell imaging. biorxiv.orgbiorxiv.orgbiologists.com The rigid, conjugated system of this compound provides a solid foundation for a fluorophore. The formyl and cyano groups can be chemically modified to tune the molecule's emission wavelength, quantum yield, and other photophysical characteristics. The aldehyde functionality is particularly useful as it allows the fluorophore to be covalently linked to other molecules, such as biomolecules or affinity tags, creating multifunctional probes for advanced biological research. biorxiv.orgbiologists.com

Beyond discrete molecules, this compound is a valuable precursor for creating advanced materials. Its rigid structure and multiple functional groups make it an ideal candidate for incorporation into larger, ordered structures like metal-organic frameworks (MOFs).

MOFs are a class of porous materials created by linking metal ions with organic ligands. nih.gov The selection of the organic linker is crucial for determining the final properties of the MOF. Nicotinonitrile derivatives have been successfully used as organic linkers in the synthesis of nanomagnetic metal-organic frameworks. nih.gov The nitrogen atom of the pyridine ring and the cyano group can coordinate with metal centers, while the formylphenyl portion can be further functionalized or participate in framework interactions. This allows for the rational design of materials with high porosity, stability, and specific catalytic or adsorptive properties. nih.gov

Investigations into Molecular Interactions and Binding Mechanisms

Understanding how small molecules interact with larger systems like proteins is fundamental to drug discovery and chemical biology. The distinct functional groups of this compound make it a useful tool for probing these interactions.

The aldehyde (formyl) group is an electrophilic center that can react with nucleophiles, such as the side chains of certain amino acids (e.g., lysine (B10760008) or cysteine) in proteins, to form stable covalent bonds. This reactivity is a key feature of the molecule. Research on analogous compounds has shown that the formyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This allows the compound to be used as a covalent probe to identify and study the active sites of enzymes or other proteins.

The nicotinonitrile scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds designed to interact with specific enzymes. researchgate.netekb.eg Derivatives of nicotinonitrile have been synthesized and investigated as inhibitors of various enzymes, including kinases and carbohydrate-hydrolyzing enzymes. ekb.egmdpi.com

The structure of this compound is well-suited for studying the specificity of these interactions. The cyano group and the pyridine ring can engage in hydrogen bonding and π-stacking interactions within an enzyme's active site, while the formylphenyl group occupies a distinct region of the binding pocket. By systematically modifying each part of the molecule and observing the effect on enzyme inhibition, researchers can map the key interactions that determine binding affinity and specificity. This information is crucial for the rational design of more potent and selective enzyme modulators for therapeutic or research purposes. ekb.eg

Data Tables

Table 1: Research Findings on Nicotinonitrile Derivatives

| Research Area | Precursor Type | Synthesized Compound Class | Key Finding/Application | Reference(s) |

|---|---|---|---|---|

| Heterocycle Synthesis | Nicotinonitriles | Thieno[2,3-b]pyridines | Starting materials for biologically relevant fused systems. | chem-soc.si |

| Optical Materials | Nicotinonitriles | Highly functionalized pyridines | Derivatives showed potential as fluorescent and NLO materials. | researchgate.net |

| Materials Science | Nicotinonitrile Derivatives | Nanomagnetic Metal-Organic Frameworks | Served as organic linkers for the synthesis of novel porous materials. | nih.gov |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 5-cyano-1H-pyrazolo[3,4-b]pyridine |

Comparative Research Studies with Related Nicotinonitrile Compounds and Analogues

Research into nicotinonitrile derivatives is an active field, driven by their diverse biological activities and applications as precursors in organic synthesis. While direct comparative studies focusing specifically on this compound are not extensively detailed in currently available literature, a comparative analysis can be drawn from the broader research on related nicotinonitrile compounds. The synthesis and functionalization of the nicotinonitrile scaffold are central to these studies, with various derivatives being developed to explore structure-activity relationships.

A common theme in the synthesis of nicotinonitrile derivatives is the multi-component reaction approach, which allows for the efficient construction of complex molecules in a single step. For instance, a range of 2-oxopyridine (B1149257) carbonitriles has been synthesized through a one-pot multicomponent reaction followed by nucleophilic substitution, yielding novel compounds. researchgate.net Similarly, green chemistry approaches utilizing nanomagnetic metal-organic frameworks have been employed for the synthesis of a wide array of nicotinonitrile derivatives under solvent-free conditions. nih.gov This method involves a four-component reaction of starting materials like 3-oxo-3-phenylpropanenitrile, ammonium (B1175870) acetate (B1210297), acetophenone (B1666503) derivatives, and various aldehydes. nih.gov The resulting products are achieved in high yields (68–90%) and short reaction times (40–60 minutes). nih.gov

These synthetic strategies can be compared based on their efficiency, environmental impact, and the diversity of the derivatives they can produce. The table below illustrates different synthetic conditions for nicotinonitrile derivatives, highlighting the versatility of synthetic approaches.

| Synthesis Method | Catalyst/Reagents | Conditions | Key Advantage | Reference |

| Multi-component Reaction | Phenacyl halides, DMF | 100 °C, 1 hour | Good yields for 2-oxopyridine carbonitriles | researchgate.net |

| Nanomagnetic Metal-Organic Framework Catalysis | Fe3O4@MIL-53(Al)-N(CH2PO3)2, ammonium acetate | 110 °C, solvent-free | High yields, short reaction times, recyclability | nih.gov |

| Classical Condensation | Piperidine or morpholine, EtOH | Reflux overnight | Synthesis of thioamide-containing nicotinonitriles | researchgate.net |

The structural variance in these compounds, such as the nature and position of substituents on the pyridine and any appended phenyl rings, significantly influences their chemical and physical properties. For this compound, the presence of the reactive formyl group at the meta-position of the phenyl ring provides a key point of differentiation from many other studied analogues, offering unique opportunities for further chemical modification and application.

Explorations in Corrosion Inhibition Research

The investigation of organic molecules as corrosion inhibitors for metals, particularly steel in acidic environments, is a significant area of materials science research. Heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms, as well as π-electrons, are known to be effective due to their ability to adsorb onto the metal surface and form a protective barrier.

While direct studies on this compound as a corrosion inhibitor are not prominent in the literature, the potential of this compound can be inferred from research on analogous structures. The efficacy of an organic inhibitor is often linked to the presence of specific functional groups that can act as adsorption centers. The this compound molecule possesses several such features: the nitrogen atom of the pyridine ring, the cyano group, and the aromatic π-systems of both the pyridine and phenyl rings. The aldehyde (formyl) group also contains a polar carbonyl moiety that could contribute to the adsorption process.

Research on related compounds supports this hypothesis. For example, di-(m-Formylphenol)-1,2-cyclohexandiimine, a Schiff base containing a formylphenyl group, has been shown to be an excellent corrosion inhibitor for mild steel in hydrochloric acid. researchgate.net Its inhibition efficiency increases with concentration, and it functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.net Similarly, studies on 5,5-diphenylimidazolidine-2,4-dione (PID) and 3,5-diphenyl-4H-1,2,4-triazole (DHT) have demonstrated significant corrosion inhibition for mild steel in HCl, with efficiencies reaching up to 93.4% and 98%, respectively. researchgate.netcapes.gov.br These compounds adsorb onto the steel surface following the Langmuir adsorption isotherm model. researchgate.net

The table below compares the performance of several heterocyclic compounds as corrosion inhibitors, providing a basis for estimating the potential efficacy of this compound.

| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Inhibition Type | Reference |

| di-(m-Formylphenol)-1,2-cyclohexandiimine | Mild Steel | 1 mol/L HCl | Not specified in abstract | Mixed | researchgate.net |

| 5,5-diphenylimidazolidine-2,4-dione (PID) | Mild Steel | 1 M HCl | 93.4 | Mixed | researchgate.net |

| 3,5-diphenyl-4H-1,2,4-triazole (DHT) | Mild Steel | HCl solution | 98 | Mixed | capes.gov.br |

| 3-heptyl-5-amino-1H-1,2,4-triazole | ST-3 Steel | HCl solution | 65-85 | Not specified | vsu.ru |

The combined presence of the nicotinonitrile core and the formylphenyl substituent in this compound suggests it would likely function as a mixed-type inhibitor, adsorbing onto the metal surface through its multiple functional groups to protect against corrosion.

Utilization as Synthons for Diverse Heterocyclic Compounds

In organic synthesis, a synthon refers to a conceptual unit within a molecule that can be formed by a known synthetic operation. The compound this compound is a highly versatile synthon due to its distinct and reactive functional groups: the aldehyde (formyl) group, the cyano group, and the activated pyridine ring system. These features allow it to be a valuable starting material for the construction of a wide variety of more complex heterocyclic structures.

The formyl group is a classic electrophilic center that readily participates in numerous condensation reactions. It can react with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, through Knoevenagel condensation to extend the carbon chain and form new C=C bonds. scirp.org It can also react with amines or hydrazines to form Schiff bases or hydrazones, respectively, which are themselves important intermediates for synthesizing nitrogen-containing heterocycles like pyrazoles or pyridazines.

The cyano group is another key reactive site. It can undergo hydrolysis to form a carboxylic acid or an amide, or it can be reduced to an aminomethyl group. More significantly, the nitrile group is a powerful participant in cyclization reactions. It can act as an electrophile or, when adjacent to an appropriate group, can be involved in ring-closing reactions to form fused heterocyclic systems. For example, the Thorpe-Ziegler reaction utilizes dinitriles to form enaminonitriles, a key step in the synthesis of various heterocycles. While not a dinitrile itself, the cyano group on the pyridine ring can participate in annulation reactions where the pyridine ring is fused with another ring system.

The nicotinonitrile core itself serves as a scaffold. The electron-withdrawing nature of the cyano group and the nitrogen atom in the pyridine ring can activate certain positions for nucleophilic substitution or addition reactions, a common strategy for modifying pyridine-based molecules. researchgate.net

The utility of nitrile-containing compounds as synthons is well-documented. For instance, malononitrile has been ingeniously used as a C1 synthon in an iodine-promoted formal [3 + 1 + 1 + 1] cyclization to construct 5-cyano-1H-pyrazolo[3,4-b]pyridine skeletons. rsc.org This demonstrates the synthetic flexibility of the cyano group, where it can be involved in C-C bond cleavage and formation. rsc.org Arylidene derivatives, which can be readily formed from the formyl group of this compound, are recognized as versatile synthons for a variety of novel heterocycles. scirp.org

The table below outlines the potential of each functional group within this compound to act as a synthon for building new heterocyclic systems.

| Functional Group | Type of Reaction | Potential Resulting Heterocycles/Structures | Reference for Reaction Type |

| Formyl Group | Knoevenagel Condensation, Wittig Reaction, Aldol Condensation | Arylidene derivatives, stilbenes, chalcones | scirp.org |

| Formyl Group | Reaction with hydrazines/amines | Hydrazones, Schiff bases (precursors to pyrazoles, imidazoles) | scirp.org |

| Cyano Group | Cyclization/Annulation Reactions | Fused pyridines (e.g., thieno[2,3-b]pyridines), pyrazolopyridines | rsc.org |

| Cyano Group | Hydrolysis, Reduction | Nicotinic acids, nicotinamides, aminomethylpyridines | General Organic Chemistry |

| Nicotinonitrile Core | Nucleophilic Aromatic Substitution | Substituted pyridines | researchgate.net |

Through the strategic manipulation of its functional groups, this compound serves as a valuable building block for medicinal chemistry and materials science, enabling the synthesis of complex molecules with potentially interesting biological or photophysical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.